6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach includes the condensation of appropriate indole and quinoxaline precursors, followed by functionalization with 3-methylbutyl and propan-2-yloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinoxaline rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methylbutyl)-2,3-bis(methoxy)-6H-indolo[2,3-b]quinoxaline
- 6-(3-methylbutyl)-2,3-bis(ethoxy)-6H-indolo[2,3-b]quinoxaline
- 6-(3-methylbutyl)-2,3-bis(butoxy)-6H-indolo[2,3-b]quinoxaline
Uniqueness
6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of propan-2-yloxy groups, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(3-methylbutyl)-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H31N3O2/c1-15(2)11-12-28-21-10-8-7-9-18(21)24-25(28)27-20-14-23(30-17(5)6)22(29-16(3)4)13-19(20)26-24/h7-10,13-17H,11-12H2,1-6H3 |
InChI Key |
URVOTUGGZVDVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.